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molecular formula C9H12ClN B8463287 Methanaminium, N-methyl-N-(phenylmethylene)-, chloride CAS No. 52853-20-0

Methanaminium, N-methyl-N-(phenylmethylene)-, chloride

Cat. No. B8463287
M. Wt: 169.65 g/mol
InChI Key: NNUFCPXGFRLSRB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE039530E1

Procedure details

10 g (56 mmole) of N,N,N′, N′-tetramethyl-C-phenylmethanediamine (J. Am. Chem. Soc. 77 (1955) 1114-1116) were dissolved in 100 ml ether and the solution was cooled to 0° C. in an ice-bath. 4.0 ml (56 mmole) acetyl chloride were added dropwise under nitrogen. After the first drops, a white salt precipitated out and the temperature increased slightly. After 15 hours at RT, the mixture was decanted and the solid was washed three times with 100 ml ether each time, filtered over an inert gas frit under nitrogen and dried to constant weight under an oil-pump vacuum. 7.7 g benzylidenedimethylammonium chloride (80.9% of theoretical) were obtained in this manner.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:13])[CH:3]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)N(C)C.C([Cl:17])(=O)C>CCOCC>[Cl-:17].[CH:3](=[N+:2]([CH3:13])[CH3:1])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CN(C(N(C)C)C1=CC=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the first drops, a white salt precipitated out
TEMPERATURE
Type
TEMPERATURE
Details
the temperature increased slightly
CUSTOM
Type
CUSTOM
Details
the mixture was decanted
WASH
Type
WASH
Details
the solid was washed three times with 100 ml ether each time
FILTRATION
Type
FILTRATION
Details
filtered over an inert gas frit under nitrogen
CUSTOM
Type
CUSTOM
Details
dried to constant weight under an oil-pump vacuum

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
[Cl-].C(C1=CC=CC=C1)=[N+](C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: PERCENTYIELD 80.9%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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